

Comparing the biological activity of eicosanal to other eicosanoids.

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Compound of Interest

Compound Name: *Icosanal*

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A Comparative Guide to the Biological Activity of Eicosanoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of major classes of eicosanoids: prostaglandins, thromboxanes, leukotrienes, and lipoxins. Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid, and play crucial roles in a myriad of physiological and pathological processes.

A Note on Eicosanal: It is important to note that while this guide aims to be comprehensive, there is a significant lack of experimental data on the biological activity of **eicosanal**, a saturated fatty aldehyde. In silico studies have suggested potential interactions with targets such as human peroxiredoxin 5 and cyclooxygenase-1 (COX-1), but these computational predictions have not been validated by in vitro or in vivo functional assays. Therefore, this guide will focus on the well-characterized biological activities of prostaglandins, thromboxanes, leukotrienes, and lipoxins, for which a wealth of experimental data exists.

Data Presentation: Quantitative Comparison of Eicosanoid Activity

The following table summarizes key quantitative data on the biological activity of representative eicosanoids, including their receptor binding affinities and functional potencies in various

assays.

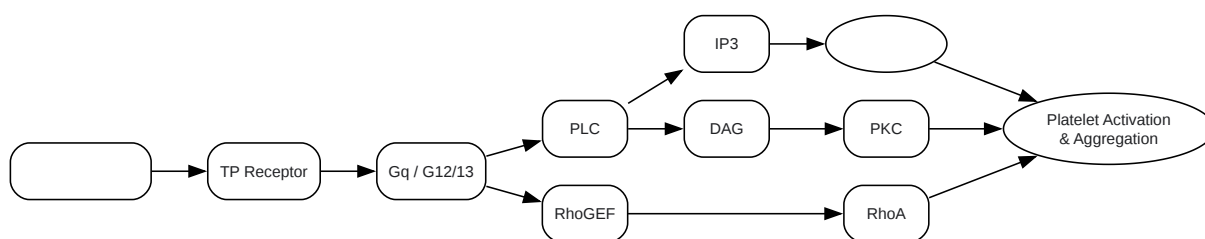
Eicosanoid Class	Representative Molecule	Receptor(s)	Receptor Binding Affinity (Kd/Ki)	Biological Effect	Potency (EC50/IC50)
Prostaglandins	Prostaglandin E2 (PGE2)	EP1, EP2, EP3, EP4	~1 - 10 nM for EP receptors	Smooth muscle contraction	EC50: 9.6 μ M (rat tail artery)[1]
Kd: ~20 nM (EP1)[2]					
Kd: ~13 nM (EP2)[3]					
Kd: 0.72 - 1.12 nM (EP4)[4][5]					
Thromboxanes	Thromboxane A2 (TXA2)	TP	-	Platelet aggregation	EC50: 66 \pm 15 nM (in platelet-rich plasma)[6]
(and its stable mimetic U46619)	Calcium release in platelets	EC50: 275 \pm 51 nM (U46619)[7]			
Leukotrienes	Leukotriene B4 (LTB4)	BLT1, BLT2	Kd: 0.18 - 1.5 nM (BLT1)[8][9][10]	Neutrophil chemotaxis	-
Leukotriene C4/D4 (LTC4/LTD4)	CysLT1, CysLT2	-	Bronchoconstriction	EC50 (LTD4): 0.58 \pm 0.05 nM (human small bronchioles) [11]	

Lipoxins	Lipoxin A4 (LXA4)	ALX/FPR2	-	Inhibition of neutrophil infiltration	Potent at nanogram dosages[12]
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Signaling Pathways

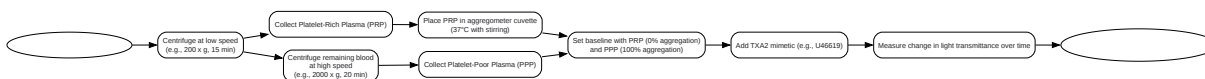
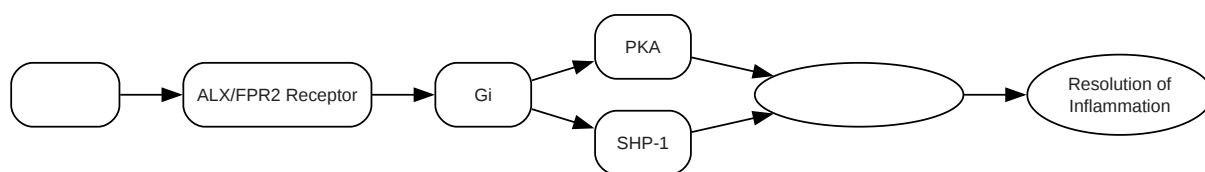
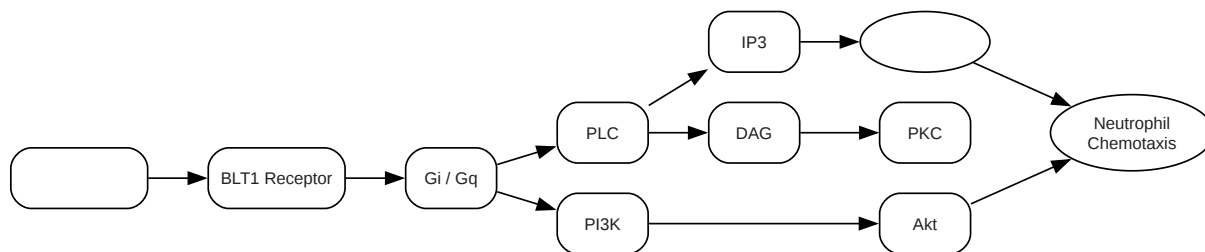
The biological effects of eicosanoids are mediated by their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

Prostaglandin E2 (PGE2) Signaling Pathways



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Thromboxane A2 (TXA2) Signaling Pathway



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